An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6), a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its rigid naphthyridine framework, substituted with methyl groups and a reactive amine, imparts specific electronic and steric characteristics that make it a valuable scaffold for developing novel therapeutic agents.[1]
Chemical Identity and Structure
5,7-Dimethyl-1,8-naphthyridin-2-amine belongs to the naphthyridine class of compounds, which are diazanaphthalenes consisting of two fused pyridine rings.[2] The 1,8-naphthyridine isomer, in particular, has been extensively studied due to the therapeutic precedent set by Nalidixic acid, the first quinolone antibiotic.[2] The unique arrangement of its nitrogen atoms facilitates specific hydrogen bonding patterns and metal chelation, making it an ideal scaffold for drug design.[2]
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IUPAC Name: 5,7-Dimethyl-1,8-naphthyridin-2-amine
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Canonical SMILES: CC1=CC(=C2C(=C1)N=C(C=C2)N)C[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
The key physicochemical parameters for 5,7-Dimethyl-1,8-naphthyridin-2-amine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 220-221 °C | [6] |
| Boiling Point | 338.8 °C (at 760 mmHg) | [1] |
| Density | 1.195 g/cm³ | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.41 | [1] |
| Refractive Index | 1.671 | [1] |
| Physical Form | Solid | [5] |
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Solubility: Specific quantitative solubility data (e.g., in mg/mL) is not provided in the search results. Based on its logP value of 2.41, the compound is expected to have moderate lipophilicity and likely exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chloroform.
Experimental Protocols
Detailed experimental procedures for the determination of all physicochemical properties are not available. However, standard methodologies are described below, alongside a common synthesis protocol.
A primary and efficient method for synthesizing the 5,7-Dimethyl-1,8-naphthyridin-2-amine core is the Friedländer-type condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[2] This reaction can be performed under various conditions, including greener methods using water as a solvent.[10][11]
General Protocol:
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Reactant Mixture: In a suitable reaction vessel, combine 2,6-diaminopyridine and acetylacetone.
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Catalyst & Solvent: The reaction can be catalyzed by an acid or a base. Modern protocols may use a biocompatible ionic liquid like choline hydroxide in water.[10][11]
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Reaction Conditions: The mixture is typically heated and stirred. For instance, using choline hydroxide in water, the reaction can be stirred at 50 °C for several hours.[11]
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Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[10]
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Workup and Purification: Upon completion, the product is isolated through standard workup procedures, which may include extraction and washing. The final compound is then purified, typically by recrystallization or column chromatography, to yield the desired product.
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Melting Point: Determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
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Boiling Point: Measured using distillation. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point compounds, this is often performed under reduced pressure.
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logP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic and Structural Data
While specific spectra are not provided, the expected characteristics can be inferred from the structure.
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¹H NMR: Signals for two distinct methyl groups (singlets), aromatic protons on the naphthyridine core, and a broad signal for the amine (-NH₂) protons, which would disappear upon D₂O exchange.[12] The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear downfield.[12]
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¹³C NMR: Resonances for the two methyl carbons, and distinct signals for the aromatic carbons of the fused ring system. Carbons directly attached to nitrogen atoms will be shifted downfield.[12]
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IR Spectroscopy: Characteristic N-H stretching absorptions for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region.[12] C-N stretching absorptions would be expected around 1200-1350 cm⁻¹.[12] Aromatic C-H and C=C/C=N stretching bands would also be present.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass.
A crystal structure determination for the related compound, 5,7-dimethyl-1,8-naphthyridine-2-ol, shows that the molecules are linked in pairs by hydrogen bonds.[13] This suggests that 5,7-Dimethyl-1,8-naphthyridin-2-amine is also capable of forming strong intermolecular hydrogen bonds via its amine group and ring nitrogens, influencing its solid-state properties like melting point.
Biological Context and Significance
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.[2] Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][14][15] This versatility stems from the scaffold's rigid, planar geometry, which provides a defined orientation for functional groups to interact with protein binding sites.[2] For instance, some derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking signaling pathways that lead to cell proliferation.[16] While the 5,7-dimethyl substitution pattern has been found to be less active in some anticancer assays compared to mono-methylated analogs, the role of these substitutions is highly dependent on the specific biological target.[2]
References
- 1. 39565-07-6(5,7-dimethyl-1,8-naphthyridin-2-amine) | Kuujia.com [kuujia.com]
- 2. 5,7-Dimethyl-1,8-naphthyridin-2-amine | 39565-07-6 | Benchchem [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5,7-DIMETHYL[1,8]NAPHTHYRIDIN-2-AMINE | 39565-07-6 [chemicalbook.com]
- 5. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5,7-Dimethyl-1,8-naphthyridin-2-ol [myskinrecipes.com]

